molecular formula C15H22BrN3O2 B1443845 tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 1160923-86-3

tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B1443845
CAS RN: 1160923-86-3
M. Wt: 356.26 g/mol
InChI Key: QRCIVOIEHSUADI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20BrN3O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2-carbaldehyde with 1-Boc-piperazine in the presence of sodium triacetoxyborohydride . The reaction is carried out in dichloromethane at 15-25°C . After stirring for 24 hours at room temperature, the reaction is quenched with aqueous 2N NaOH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 . This indicates that the compound has a piperazine ring, a pyridine ring, and a tert-butyl group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 342.24 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : This compound has been synthesized using various techniques, such as condensation reactions, characterized by spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis (Sanjeevarayappa et al., 2015).
  • Crystal Structure Analysis : Crystallographic studies have been performed to determine the structure of similar compounds, revealing their monoclinic crystal system and specific space groups (Gumireddy et al., 2021).

Biological Activity and Applications

  • Antibacterial and Anthelmintic Activity : Certain derivatives have been screened for in vitro antibacterial and anthelmintic activities, showing varying degrees of effectiveness (Sanjeevarayappa et al., 2015).
  • Pharmacological Core Development : Some derivatives have been identified as pharmacologically useful cores for developing new compounds with potential medicinal applications (Gumireddy et al., 2021).
  • Intermediates in Drug Synthesis : This compound and its derivatives serve as important intermediates in the synthesis of biologically active compounds, particularly in the realm of anticancer and antimalarial drug development (Ya-hu, 2010), (Cunico et al., 2009).

Anticorrosive Properties

  • Corrosion Inhibition : Research has explored the anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives for carbon steel in acidic environments, demonstrating significant inhibition efficiency (Praveen et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4-[(6-bromopyridin-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCIVOIEHSUADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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